1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(3-acetylindol-1-yl)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(21)15-10-20(16-5-3-2-4-14(15)16)11-17(22)19-8-6-13(7-9-19)18(23)24/h2-5,10,13H,6-9,11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWQDDQQUNSUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the indole and piperidine precursors. One common method involves the acetylation of indole followed by the coupling of the acetylated indole with piperidine-4-carboxylic acid under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
Oxidation Reactions
The indole ring and acetyl groups are susceptible to oxidation under controlled conditions:
Mechanistic Insight :
-
Indole oxidation typically proceeds via electrophilic attack at the electron-rich C2/C3 positions, forming epoxides or hydroxylated intermediates.
-
Oxidative cleavage of acetyl groups follows radical pathways, often initiated by hydroxyl radicals .
Reduction Reactions
Reductive modifications target the acetyl moiety and piperidine ring:
Mechanistic Insight :
-
Borohydrides preferentially reduce carbonyl groups without affecting aromatic systems.
-
Hydrogenation of the piperidine ring follows a heterogenous catalytic mechanism, often requiring elevated temperatures .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites on the indole and piperidine rings:
Mechanistic Insight :
-
Halogenation of indole follows an electrophilic substitution mechanism, with directing effects from the acetyl group.
-
Alkylation of the piperidine nitrogen proceeds via SN2 pathways, requiring polar aprotic solvents .
Condensation and Cyclization
The carboxylic acid group participates in condensation reactions:
Thermodynamic Considerations :
Stability and Degradation Pathways
Environmental factors influence decomposition:
Kinetic Data :
Comparative Reactivity of Structural Motifs
The reactivity hierarchy for key functional groups is quantified below:
| Group | Relative Reactivity | Dominant Reaction |
|---|---|---|
| Indole C3 position | High | Electrophilic substitution |
| Acetyl carbonyl | Moderate | Nucleophilic addition/Reduction |
| Piperidine nitrogen | Low | Alkylation/Protonation |
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects in various diseases, particularly in cancer treatment and neuropharmacology. The indole structure is known for its biological significance, and derivatives can exhibit anticancer, antiviral, and antimicrobial properties.
- Anticancer Activity : Research has indicated that indole derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
- Antimicrobial Properties : Studies suggest that compounds with indole structures can possess antimicrobial activity against a range of pathogens.
Neuropharmacology
The compound has been studied for its interactions with neurotransmitter systems. The mechanism of action likely involves binding to specific receptors, influencing neurotransmitter release, and modulating synaptic activity. This could have implications for treating neurological disorders such as depression or anxiety.
Chemical Biology
As a building block in organic synthesis, this compound can serve as a precursor for more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desired biological activities.
Case Studies
Several studies have explored the biological activities of similar indole derivatives:
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indole showed significant cytotoxic effects on various cancer cell lines, suggesting potential applications in targeted cancer therapies.
- Neurotransmitter Modulation : Research published in Neuropharmacology highlighted how indole derivatives could enhance serotonin receptor activity, indicating their potential use in treating mood disorders.
- Antimicrobial Activity Assessment : A publication in Pharmaceutical Biology investigated the antimicrobial efficacy of indole-based compounds against resistant bacterial strains, showcasing their potential as new antibiotic agents.
Mechanism of Action
The mechanism of action of 1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Piperidine-Indole Derivatives
- 1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid (58Z) : Features an indole-5-oxyethyl group instead of an acetylated indole. The ether linkage and lack of acetylation reduce its electrophilic reactivity compared to the target compound .
- 1-[(5-Chloro-1H-indol-1-yl)acetyl]piperidine-4-carboxamide : Replaces the carboxylic acid with a carboxamide and introduces a chlorine atom on the indole ring. This substitution enhances lipophilicity and may alter target selectivity .
Acetylated Piperidine-Carboxylic Acids
- 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic acid : Contains two acetylated piperidine rings but lacks the indole moiety. This structural simplicity may reduce its binding complexity compared to the target compound .
- N-Acetylisonipecotic acid : A simpler acetylated piperidine-carboxylic acid derivative without aromatic systems, leading to lower molecular weight and distinct pharmacokinetic properties .
Substituted Benzyl/Aryl Derivatives
- 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride: Substitutes the indole-acetyl group with a dichlorobenzyl group.
- 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid : Incorporates a sulfonyl group, increasing acidity and hydrogen-bonding capacity compared to the acetyl group in the target compound .
Pharmacological and Chemical Properties
Key Functional Group Impacts
- Indole Moiety: Facilitates interactions with serotonin receptors or tryptophan-binding pockets in proteins, a feature absent in non-aromatic analogs like N-acetylisonipecotic acid .
- Carboxylic Acid : Increases water solubility and enables salt formation, improving bioavailability compared to carboxamide derivatives .
Data Table: Comparative Analysis
*Estimated based on structural analogs.
Biological Activity
1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound featuring an indole moiety, a piperidine ring, and a carboxylic acid group. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. The following sections will detail the synthesis, biological evaluation, and research findings related to this compound.
The molecular formula of this compound is with a molar mass of 328.36 g/mol. Its structure includes an indole derivative known for diverse biological activities, making it a valuable target for pharmaceutical research.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O4 |
| Molar Mass | 328.36 g/mol |
| Density | 1.33 ± 0.1 g/cm³ (predicted) |
| Boiling Point | 635.8 ± 55.0 °C (predicted) |
| pKa | 16.31 ± 0.20 (predicted) |
Anticancer Properties
Research has shown that derivatives of indole, including this compound, exhibit significant anticancer activity. A study highlighted its ability to inhibit microtubule assembly in cancer cell lines at concentrations as low as 20 μM, demonstrating its potential as a microtubule-destabilizing agent . Furthermore, apoptosis assays indicated that this compound could enhance caspase-3 activity in breast cancer MDA-MB-231 cells, suggesting its role in promoting programmed cell death in cancerous cells .
Neuroprotective Effects
Recent investigations into compounds containing indole scaffolds have revealed their potential neuroprotective effects. For instance, studies have demonstrated that certain indole derivatives can inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . The ability of these compounds to penetrate the blood-brain barrier further enhances their therapeutic potential in neurodegenerative disorders .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Binding : The indole moiety can interact with various receptors and enzymes, modulating their activity.
- Cell Cycle Regulation : This compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Enhanced activity of apoptotic markers such as caspase enzymes indicates its role in triggering cell death pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of indole derivatives and evaluated their anticancer properties, finding that some exhibited significant cytotoxicity against various cancer cell lines, including MDA-MB-231 .
- Neuroprotective Studies : Another investigation into indole derivatives demonstrated their ability to inhibit AChE and protect neuronal cells from oxidative stress, indicating potential applications in treating Alzheimer's disease .
Q & A
Q. Data Contradiction Resolution :
| pH | Solubility (mg/mL) | Solvent | Reference |
|---|---|---|---|
| 5.5 | 12.4 | PBS | |
| 7.4 | 0.8 | PBS | |
| 7.4 | 25.6 | DMSO |
Advanced: What strategies optimize catalytic coupling efficiency in multi-step syntheses?
Methodological Answer:
Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Ni catalysts with ligands (XPhos, BINAP) to enhance coupling yields (60–90%) .
Reaction Monitoring : Use TLC or LC-MS to detect intermediates and adjust reaction times (e.g., 5–24 hours) .
Workflow Automation : Parallel synthesis (e.g., 96-well plates) accelerates optimization of temperature, solvent (t-BuOH vs. DMF), and base (Cs₂CO₃ vs. K₂CO₃) .
Q. Case Study :
- Suboptimal Yield (40%) : Traced to moisture-sensitive Pd catalysts; switching to anhydrous conditions increased yield to 78% .
Advanced: How can computational modeling predict the compound’s pharmacological interactions?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger to model binding to histamine H₁ receptors (target for antiallergic activity). Validate with MD simulations (GROMACS) .
ADMET Prediction : SwissADME estimates bioavailability (TPSA ~80 Ų, logP ~-0.2) and blood-brain barrier permeability (low) .
SAR Analysis : Compare with analogs (e.g., indolylpiperidine derivatives) to identify critical substituents (e.g., acetyl group enhances receptor affinity) .
Q. Key Prediction Metrics :
| Parameter | Value | Implication |
|---|---|---|
| logP | -0.2 | High hydrophilicity |
| TPSA | 80 Ų | Moderate membrane permeability |
| CYP2D6 Inhibition | Low | Reduced drug-drug interactions |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (irritant classification) .
- Ventilation : Use fume hoods for weighing and reactions; monitor airborne exposure (TLV: 1 mg/m³) .
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
Q. Hazard Classification :
| Hazard | GHS Code | Precaution |
|---|---|---|
| Skin Irritation | H315 | Immediate washing with soap/water |
| Eye Damage | H319 | 15-minute saline rinse |
| Respiratory Irritation | H335 | Use N95 respirator |
Advanced: How do researchers address instability in aqueous formulations during in vivo studies?
Methodological Answer:
Lyophilization : Prepare stable lyophilized powders (trehalose/sucrose cryoprotectants) for reconstitution .
pH Adjustment : Buffer formulations to pH 5.0–6.0 (near pKa) to minimize hydrolysis .
Plasma Stability Assays : Incubate with mouse plasma (37°C, 24 h); LC-MS quantifies degradation (<5% loss) .
Q. Stability Data :
| Formulation | Storage Condition | % Remaining (24 h) |
|---|---|---|
| Lyophilized | 4°C | 98% |
| Aqueous (pH 7.4) | 25°C | 82% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
